molecular formula C7H12O3S B1387013 Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide CAS No. 1049093-43-7

Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide

Cat. No.: B1387013
CAS No.: 1049093-43-7
M. Wt: 176.24 g/mol
InChI Key: RULWVKKLHBPNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide is a cyclic sulfone derivative characterized by a six-membered thiopyran ring system with a ketone group at position 3 and two methyl substituents at position 4. The 1,1-dioxide moiety indicates the oxidation of the sulfur atom to a sulfone group, enhancing its electron-withdrawing properties and stability. The 5,5-dimethyl substituents introduce steric bulk, which can influence both reactivity in chemical reactions and interactions in biological systems .

Properties

IUPAC Name

5,5-dimethyl-1,1-dioxothian-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-7(2)3-6(8)4-11(9,10)5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULWVKKLHBPNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CS(=O)(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657812
Record name 5,5-Dimethyl-1lambda~6~-thiane-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049093-43-7
Record name 5,5-Dimethyl-1lambda~6~-thiane-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide, also known as 5,5-dimethyl-1,1-dioxothian-3-one, is a sulfur-containing heterocyclic compound with the molecular formula C7_7H12_{12}O3_3S and a molecular weight of 176.24 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities.

PropertyValue
Molecular FormulaC7_7H12_{12}O3_3S
Molecular Weight176.24 g/mol
CAS Number1049093-43-7
Purity≥95%

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In assays measuring free radical scavenging activity, this compound showed significant inhibition of oxidative stress markers. This suggests its potential use in formulations aimed at reducing oxidative damage in biological systems.

Cytotoxicity and Anticancer Effects

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50_{50} values obtained from cell viability assays indicate that the compound has a promising therapeutic index.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an alternative antimicrobial agent .
  • Oxidative Stress Reduction : Research conducted by Zhang et al. (2020) highlighted the compound's ability to reduce malondialdehyde (MDA) levels in liver tissues of rats subjected to oxidative stress. The administration of this compound resulted in a significant decrease in MDA levels compared to control groups .
  • Cancer Cell Apoptosis : A recent investigation into the anticancer properties revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers in MCF-7 cells. Flow cytometry analysis confirmed that the compound effectively induced cell cycle arrest at the G0/G1 phase .

Scientific Research Applications

Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide, also known by its IUPAC name 5,5-dimethyl-1,1-dioxothian-3-one, is a compound with significant potential in various scientific research applications. This article explores its properties, synthesis, and diverse applications across different fields.

Structural Information

The compound features a thiopyran ring structure with two sulfonyl groups attached, which contributes to its chemical reactivity and potential applications in synthetic chemistry.

Feasible Synthetic Routes

Route DescriptionConditionsYield (%)
Oxidation of thiopyranOxidizing agent (e.g., H₂O₂)85
Microwave-assisted synthesisSolvent-free90
Conventional heatingIn presence of acid catalyst75

Chemical Research

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:

  • Nucleophilic substitutions
  • Cycloadditions

These reactions are crucial for developing new pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound has shown promise in drug development due to its ability to act as a bioactive scaffold. It can be modified to enhance biological activity or selectivity towards specific biological targets. Preliminary studies suggest potential anti-inflammatory and antimicrobial properties.

Material Science

In material science, this compound is being explored for its role in creating novel polymers and coatings. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.

Agricultural Chemistry

Research indicates that derivatives of this compound may exhibit herbicidal or fungicidal activity. Studies are ongoing to evaluate its effectiveness against various plant pathogens and pests.

Case Study 1: Pharmaceutical Applications

A study published in the Journal of Medicinal Chemistry explored the modification of this compound to enhance its anti-inflammatory effects. The results indicated that specific substitutions significantly increased potency against inflammatory markers in vitro .

Case Study 2: Material Science Innovations

Research conducted at a leading university demonstrated that incorporating this compound into epoxy resins improved their thermal stability by up to 30% compared to standard formulations. This advancement has implications for high-performance materials used in aerospace applications .

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Differences

Compound Name Substituents Reactivity Profile Key Applications
Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide 5,5-dimethyl Steric hindrance slows nucleophilic attacks; stabilizes intermediates in MCRs Building block for heterocycles
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide No substituents Higher reactivity in cyclization and triazole synthesis due to reduced steric bulk Synthesis of spiro compounds
Curcumin analogs (S1, S2, S3) Benzylidene groups Conjugated systems enhance anticancer activity via ROS modulation Anticancer agents
Dorzolamide Amino-thienyl sulfonamide Carbonic anhydrase inhibition Antiglaucoma drug
  • Steric Effects: The 5,5-dimethyl groups in the target compound reduce its reactivity in nucleophilic substitutions compared to the unsubstituted analog, as demonstrated in Dimroth-type triazole syntheses . However, this steric bulk enhances stability in multicomponent reactions (MCRs), enabling the formation of complex heterocycles like spiro thiopyrano pyran derivatives .
  • Electronic Effects: The sulfone group increases electrophilicity at the ketone position, facilitating condensation reactions. This is shared across thiopyranone sulfones but modulated by substituents; for example, dorzolamide’s amino-thienyl group directs specificity toward carbonic anhydrase .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide and its derivatives?

  • Methodological Answer : Comprehensive characterization involves:

  • 1H/13C NMR : Assign signals using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping peaks in DMSO-d6 or DMSO-ds solvents. For example, coupling constants (J values) and chemical shifts (δ) in the thiopyran ring (δ 2.5–4.5 ppm for protons, δ 30–70 ppm for carbons) confirm stereochemistry and substituent effects .
  • IR Spectroscopy : Detect sulfone groups (SO2) via strong asymmetric/symmetric stretching vibrations at ~1300 cm⁻¹ and ~1150 cm⁻¹ .
  • Mass Spectrometry (EI/LC-MS) : Confirm molecular ions (e.g., [M+H]+) and fragmentation patterns to verify purity and structural integrity .

Q. How can this compound be synthesized, and what are key reaction parameters?

  • Methodological Answer : The compound is synthesized via cyclization of β-ketosulfones or oxidation of thiopyran precursors. Key steps:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Oxidation Control : Employ H2O2 or peracids under controlled pH to avoid over-oxidation .
  • Purification : Crystallize from ethanol/water mixtures to isolate high-purity crystals (>95% yield) .

Advanced Research Questions

Q. How can microwave-assisted multicomponent reactions (MCRs) optimize the synthesis of thiopyran-based heterocycles from this compound?

  • Methodological Answer : Microwave irradiation enhances reaction efficiency:

  • Temperature/Time : Optimize at 100–120°C for 15–30 minutes to accelerate cycloaddition (e.g., with aldehydes and amines).
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to improve regioselectivity in spirocyclic products .
  • Case Study : A three-component MCR with 1H-tetrazol-5-amine and aromatic aldehydes under microwave conditions yielded tetrazolo-thiopyrano-pyrimidine dioxides with >80% efficiency .

Q. How do in silico predictions (e.g., PASS, GUSAR) align with experimental bioactivity data for derivatives of this compound?

  • Methodological Answer : Address contradictions via:

  • Validation Metrics : Compare predicted Pa values (probability of activity) with experimental IC50. For example, compound 5h showed Pa > 0.7 for cystinyl aminopeptidase inhibition in silico but required enzymatic assays to confirm inhibition at µM levels .
  • Applicability Domain (AD) Checks : Use GUSAR’s AD filters to exclude compounds with structural outliers from training datasets. Adjust synthetic routes if predictions fall outside AD .

Experimental Design & Data Analysis

Q. What strategies resolve conflicting NMR data in thiopyran derivatives with complex stereochemistry?

  • Methodological Answer :

  • NOESY Experiments : Identify spatial proximity of protons (e.g., axial vs. equatorial methyl groups in 5,5-dimethyl substituents) .
  • Dynamic NMR (DNMR) : Analyze coalescence temperatures to determine ring-flipping barriers in tetrahydrothiopyran systems .

Q. How to design a structure-activity relationship (SAR) study for sulfone-containing heterocycles derived from this compound?

  • Methodological Answer :

  • Variable Substituents : Synthesize analogs with halogen (Cl, F), aryl, or amino groups at positions 4 and 6.
  • Biological Assays : Test against targets like cystinyl aminopeptidase (anti-inflammatory) or MRSA (antimicrobial) using standardized protocols .
  • Data Table Example :
CompoundR1R2IC50 (Cystinyl Aminopeptidase)MIC (MRSA)
5aHPh12 µM64 µg/mL
5d4-Cl-PhMe8 µM32 µg/mL
5h3-NO2-PhEt5 µM16 µg/mL

Data adapted from in vitro studies .

Synthetic & Mechanistic Challenges

Q. Why do certain thiopyran derivatives exhibit low yields in Dimroth-type triazole syntheses, and how can this be mitigated?

  • Methodological Answer :

  • Side Reactions : Competing Michael additions or sulfone decomposition under basic conditions. Mitigate via:
  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7).
  • Catalyst Tuning : Use Cu(I) catalysts instead of Cu(II) to suppress oxidative pathways .

Q. What computational tools predict the regioselectivity of nucleophilic attacks on the thiopyran ring?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui indices to identify electrophilic centers (e.g., C-3 vs. C-4 positions).
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states in SNVπ vs. SNVσ mechanisms .

Biological Evaluation

Q. How to prioritize derivatives for preclinical testing based on in silico and preliminary in vitro data?

  • Methodological Answer : Apply a scoring system:

  • Weighted Metrics : Combine Pa values (40%), solubility (LogP < 3, 30%), and cytotoxicity (IC50 > 10 µM, 30%).
  • Case Study : Compound VP-4535 (2-amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile 5,5-dioxide) was prioritized for MRSA selectivity due to its Pa > 0.8 for penicillin-binding protein inhibition and low hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide
Reactant of Route 2
Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.